molecular formula C14H14N2O3 B14030144 Methyl 4-(4-amino-2-methylphenoxy)picolinate

Methyl 4-(4-amino-2-methylphenoxy)picolinate

Cat. No.: B14030144
M. Wt: 258.27 g/mol
InChI Key: MGEKLAGTZMEXOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-2-methylphenoxy)picolinate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of picolinic acid and contains both an amino group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-2-methylphenoxy)picolinate typically involves the reaction of 4-amino-2-methylphenol with methyl 4-chloropicolinate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-2-methylphenoxy)picolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(4-amino-2-methylphenoxy)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-2-methylphenoxy)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the picolinate moiety can chelate metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminopicolinate
  • 4-amino-2-methylphenol
  • Methyl 4-chloropicolinate

Uniqueness

Methyl 4-(4-amino-2-methylphenoxy)picolinate is unique due to the presence of both an amino group and a methylphenoxy group attached to the picolinate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 4-(4-amino-2-methylphenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-9-7-10(15)3-4-13(9)19-11-5-6-16-12(8-11)14(17)18-2/h3-8H,15H2,1-2H3

InChI Key

MGEKLAGTZMEXOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC(=NC=C2)C(=O)OC

Origin of Product

United States

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